3-Bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoic acid
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Overview
Description
3-Bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoic acid is an organic compound with a complex structure, characterized by the presence of a bromine atom, a thioether group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoic acid typically involves multiple steps:
Thioether Formation: The thioether group is introduced by reacting the brominated intermediate with a suitable thiol, such as 2,2-diethoxyethanethiol, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the carboxylic acid group, potentially yielding debrominated or reduced acid derivatives.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or
Properties
Molecular Formula |
C14H19BrO4S |
---|---|
Molecular Weight |
363.27 g/mol |
IUPAC Name |
3-bromo-5-(2,2-diethoxyethylsulfanyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C14H19BrO4S/c1-4-18-13(19-5-2)8-20-10-6-11(14(16)17)9(3)12(15)7-10/h6-7,13H,4-5,8H2,1-3H3,(H,16,17) |
InChI Key |
XIFXEHAJXPYGAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CSC1=CC(=C(C(=C1)Br)C)C(=O)O)OCC |
Origin of Product |
United States |
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